2,3,5,6-Tetrachloroaniline

Beschreibung

Significance of Polychlorinated Aromatic Amines in Contemporary Research

Polychlorinated aromatic amines are of significant interest to researchers due to their origins as breakdown products of various industrial chemicals, including pesticides, dyes, and pharmaceuticals. mdpi.comresearchgate.net Their persistence in the environment and potential for bioaccumulation in food chains raise concerns about their long-term ecological impact. solubilityofthings.com Research into this class of compounds is crucial for understanding their environmental fate, mechanisms of toxicity, and for developing strategies for bioremediation. sigmaaldrich.comnih.gov Many aromatic amines are recognized as potent mutagens and carcinogens, with their biological activity often dependent on metabolic activation within an organism. researchgate.netnih.gov The study of their biotransformation pathways is therefore essential for assessing their potential health risks. nih.govresearchgate.net

Overview of 2,3,5,6-Tetrachloroaniline as a Critical Research Subject

This compound (TeCA) is a prominent member of the polychlorinated aromatic amine family and serves as a significant subject of scientific investigation. epa.gov It is notably a major metabolite of the fungicide tecnazene (B1682734) (2,3,5,6-tetrachloronitrobenzene), which has been used in agriculture. fao.orgtandfonline.com The biotransformation of tecnazene in animals and soil can lead to the formation of this compound. fao.org Its presence in the environment is also linked to the microbial degradation of pentachloronitrobenzene (B1680406) (PCNB), another fungicide. sigmaaldrich.comacs.org

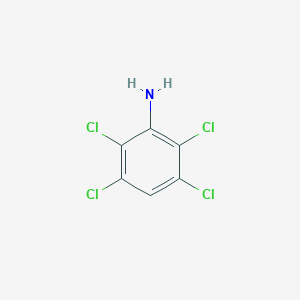

The chemical structure of this compound, with its four chlorine atoms symmetrically positioned around the aniline (B41778) ring, influences its chemical and physical properties, including its solubility and potential for environmental persistence. solubilityofthings.comnih.gov Research has focused on its toxicokinetics, revealing that its elimination from biological systems can be faster than some other chlorinated compounds, suggesting metabolic transformation plays a key role. nih.gov Furthermore, studies have investigated its specific toxic mechanisms, which may include acting as an uncoupler or inhibitor of electron transport systems in mitochondria. nih.govresearchgate.net

Historical Context of Chlorinated Aniline Research

The study of chlorinated anilines is part of the broader history of research into aromatic amines, which dates back to the 19th century with the identification of aniline itself. mdpi.com The investigation into the chlorination of anilines has a long history, with early studies focusing on the synthesis and reaction mechanisms, including the identification of N-chloro intermediates. acs.orgacs.org Over time, the focus of research has expanded significantly. The industrial use of chlorinated anilines as intermediates in the production of dyes, pesticides, and other chemicals led to increased interest in their environmental and toxicological profiles. mdpi.comnih.gov

Concerns about the environmental impact of organochlorine compounds grew in the mid-20th century, prompting more detailed investigations into the fate and effects of substances like chlorinated anilines. gesamp.org The development of advanced analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), has been instrumental in identifying and quantifying these compounds and their metabolites in environmental and biological samples. fao.orgtandfonline.com Modern research continues to build on this historical foundation, employing sophisticated molecular and computational methods to understand the complex interactions of chlorinated anilines at the ecosystem and molecular levels. asianpubs.orgresearchgate.net

Chemical and Physical Properties of this compound

The distinct arrangement of four chlorine atoms on the aniline ring imparts specific chemical and physical characteristics to this compound. These properties are fundamental to understanding its behavior in both chemical reactions and biological systems.

| Property | Value | Source |

| Molecular Formula | C₆H₃Cl₄N | nih.govchemspider.comnist.gov |

| Molecular Weight | 230.91 g/mol | nih.govchemscene.com |

| Melting Point | 106 °C | chemicalbook.com |

| Boiling Point | 299.1±35.0 °C (Predicted) | chemicalbook.com |

| Density | 1.655±0.06 g/cm³ (Predicted) | chemicalbook.com |

| LogP (Octanol-Water Partition Coefficient) | 3.8824 | chemscene.com |

| Water Solubility | Poor | solubilityofthings.com |

| Solubility in Organic Solvents | Moderately soluble in acetone, alcohol, and benzene (B151609) | solubilityofthings.com |

Synthesis and Spectroscopic Analysis

The synthesis of this compound can be achieved through various chemical pathways. One common method involves the reduction of the corresponding nitro compound, 2,3,5,6-tetrachloronitrobenzene (tecnazene). fao.org Another synthetic route is the diazotization of this compound followed by other reactions, indicating its use as a starting material for other compounds. The chlorination of aniline and its derivatives has been extensively studied, with various reagents and conditions leading to different isomers, including tetrachlorinated products. acs.orgnih.govgoogle.comtandfonline.com

Spectroscopic techniques are essential for the identification and characterization of this compound. Infrared (IR) spectroscopy reveals characteristic absorption bands corresponding to the N-H and C-N stretching and bending vibrations, as well as vibrations of the chlorinated aromatic ring. asianpubs.orgnist.gov The NIST Chemistry WebBook provides reference IR spectra for this compound. nist.gov Theoretical calculations, such as those using Density Functional Theory (DFT), have been employed to predict and correlate with experimental vibrational frequencies. asianpubs.orgresearchgate.net

Metabolism and Biotransformation

The metabolism of this compound is a key area of research, as it determines its fate and potential toxicity in biological systems. In animals, it is known to be a metabolite of the fungicide tecnazene. fao.org The metabolic pathways can involve N-hydroxylation followed by conjugation. researchgate.net

Studies in the springtail Folsomia candida have shown that exposure to this compound can lead to the upregulation of genes involved in biotransformation. nih.govresearchgate.net Specifically, UDP glucuronosyl transferases, which are involved in phase II metabolism, show compound-specific transcriptional patterns in response to this compound. researchgate.net Research suggests that this compound may have additional toxic mechanisms beyond narcosis, potentially acting as an uncoupler of oxidative phosphorylation or an inhibitor of electron transport systems. nih.govresearchgate.net

Environmental Fate and Degradation

The environmental fate of this compound is largely influenced by its physical and chemical properties, such as its low water solubility and moderate lipophilicity. solubilityofthings.com It can enter the environment through the degradation of pesticides like tecnazene and pentachloronitrobenzene (PCNB). fao.orgacs.org

Under anaerobic conditions, such as in contaminated sediments, PCNB can be reductively transformed to pentachloroaniline (B41903) (PCA), which is then sequentially dechlorinated to tetrachloroaniline isomers, including this compound. acs.org Further dechlorination can lead to the formation of trichloroanilines and dichloroanilines. acs.org In soil, this compound (TCA) has been observed to degrade slowly and is strongly adsorbed, indicating low mobility. fao.org The biodegradation of PCNB by certain bacterial strains, such as Pseudomonas putida, has been shown to produce this compound as a metabolite. sigmaaldrich.comnih.govresearchgate.net

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3,5,6-tetrachloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl4N/c7-2-1-3(8)5(10)6(11)4(2)9/h1H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTDHEFNWWHSXSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022208 | |

| Record name | 2,3,5,6-Tetrachloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3481-20-7 | |

| Record name | 2,3,5,6-Tetrachloroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3481-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5,6-Tetrachloroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003481207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3481-20-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29028 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,5,6-Tetrachloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5,6-tetrachloroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.421 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,5,6-TETRACHLOROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48A7XFF90T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Pathways and Chemical Reactivity of 2,3,5,6 Tetrachloroaniline

Methodologies for Laboratory and Industrial Synthesis

The synthesis of 2,3,5,6-tetrachloroaniline can be approached through several chemical pathways, primarily involving the modification of precursor molecules through chlorination and reduction reactions. The selection of a specific methodology often depends on the desired yield, purity, and the availability of starting materials.

The direct chlorination of aniline (B41778) is a common method for producing chlorinated anilines. However, the amino group (-NH₂) is a strong activating group, which makes the reaction proceed readily but can pose challenges in controlling the specific position and degree of chlorination. Industrial production often utilizes aniline as a starting material to prepare compounds like 2,4,6-trichloroaniline (B165571) through chlorine chlorination. A patent describes a one-pot process where a solution of aniline in glacial acetic acid is treated with gaseous hydrogen chloride, followed by chlorination in the presence of a catalyst to form 2,4,6-trichloroaniline hydrochloride. google.com Subsequent steps involving dehydrochlorination and oxidation can be used to produce further derivatized compounds like 2,4,6-trichloronitrobenzene. google.com Achieving the specific 2,3,5,6-tetrachloro substitution pattern directly from aniline is complex and typically requires multi-step synthesis involving carefully chosen precursors to guide the regioselectivity of the chlorination steps.

A primary and effective route for synthesizing aromatic amines is the reduction of the corresponding nitroaromatic compound. For this compound, the direct precursor is 2,3,5,6-tetrachloronitrobenzene. chemimpex.comsigmaaldrich.com This method is advantageous as the nitration of polychlorinated benzenes can be achieved with high yield and selectivity. For instance, the nitration of 1,2,4,5-tetrachlorobenzene (B31791) with mixed acid produces 2,3,5,6-tetrachloronitrobenzene in 98% yield. nih.gov

The reduction of the nitro group (-NO₂) to an amino group (-NH₂) is a well-established chemical transformation. This pathway is also observed in metabolic processes in biological systems. Studies on the metabolism of the isomeric 2,3,4,5-tetrachloronitrobenzene (B166551) in rabbits show that it is reduced in the gastrointestinal tract to form 2,3,4,5-tetrachloroaniline (B44146). nih.gov This reduction of the nitro group is a major metabolic pathway for substituted nitrobenzenes. nih.gov In a laboratory or industrial setting, this reduction is typically achieved using chemical reducing agents such as metals (e.g., tin, iron) in acidic media or through catalytic hydrogenation.

| Precursor | Product | General Reaction Conditions | Notes |

|---|---|---|---|

| 2,3,5,6-Tetrachloronitrobenzene | This compound | Catalytic hydrogenation (e.g., H₂, Pd/C) or metal/acid reduction (e.g., Fe/HCl, Sn/HCl). | A key industrial synthesis route. chemimpex.com |

| 2,3,4,5-Tetrachloronitrobenzene | 2,3,4,5-Tetrachloroaniline | This transformation is also a known metabolic pathway in mammals. nih.gov |

Enzymatic methods are being explored for various chemical syntheses. While not a method for producing this compound itself, research has demonstrated the use of this compound as a monomer in enzymatic polymerization. Specifically, the enzyme chloroperoxidase from the fungus Caldariomyces fumago has been used to synthesize polymers from substituted anilines, including this compound. This process promotes a linear polymerization, and the resulting polymers, when doped, exhibit semiconductor properties.

Derivatization Reactions of this compound

The amino group on the this compound molecule is a functional handle that allows for a variety of derivatization reactions. These reactions are crucial for creating new molecules with different properties or for analytical purposes.

The amino group of an arylamine can be replaced with iodine via a Sandmeyer-type reaction. quora.comorganic-chemistry.org This two-step process is a versatile method for introducing a range of substituents onto an aromatic ring that are not easily introduced by direct substitution. organic-chemistry.orguomustansiriyah.edu.iq

The first step is diazotization, where the primary aromatic amine, this compound, is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid, at low temperatures (0–5 °C). uomustansiriyah.edu.iqbyjus.com This converts the amino group into a diazonium salt (-N₂⁺Cl⁻).

In the second step, a solution of potassium iodide (KI) is added to the diazonium salt solution. uomustansiriyah.edu.iq The diazonium group is an excellent leaving group and is displaced by the iodide ion, releasing nitrogen gas and forming the corresponding aryl iodide, in this case, 1-iodo-2,3,5,6-tetrachlorobenzene. quora.comorganic-chemistry.orgsigmaaldrich.com This reaction does not require a copper catalyst, which is often necessary for the introduction of other halogens like chlorine or bromine. organic-chemistry.org

The reaction of the primary amino group of this compound with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) yields stable amide compounds. This derivatization is a fundamental reaction in organic chemistry and is frequently used for the characterization and identification of amines. The resulting amides are typically crystalline solids with sharp, well-defined melting points, which can be used as a physical constant for identification.

The synthesis is generally straightforward, involving the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the acylating agent. The reaction with a highly reactive acid chloride, for example, is often rapid and may be carried out in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the HCl byproduct. These amide derivatives are also well-suited for analysis by various chromatographic and spectroscopic techniques.

| Amine Reactant | Acylating Agent Example | Product (Amide Derivative) | Purpose |

|---|---|---|---|

| This compound | Acetyl Chloride (CH₃COCl) | N-(2,3,5,6-tetrachlorophenyl)acetamide | Formation of a stable, crystalline solid for characterization by melting point, IR spectroscopy, and other analytical methods. |

| Benzoyl Chloride (C₆H₅COCl) | N-(2,3,5,6-tetrachlorophenyl)benzamide |

Polymerization Pathways Leading to Semiconductor Materials

The polymerization of aniline and its derivatives has been a significant area of research for the development of conducting polymers. These materials exhibit unique electronic properties that make them suitable for applications in semiconductor devices, electrochromic displays, and sensors. In the case of halogenated anilines, such as this compound, the presence of electron-withdrawing halogen substituents significantly influences the polymerization process and the properties of the resulting polymer.

For instance, the electrochemical polymerization of the fluorinated analogue, 2,3,5,6-tetrafluoroaniline, results in the formation of poly(2,3,5,6-tetrafluoroaniline) (PTFA) films. tudublin.ie These films exhibit electrochromic properties, changing color in response to an applied electrical potential. tudublin.ie The polymerization is typically carried out in an acidic medium, and the resulting polymer's properties are influenced by the dopant acid used. tudublin.ie

While direct studies on the polymerization of this compound for semiconductor applications are scarce, it can be inferred that the high degree of chlorination would render the monomer less susceptible to oxidative polymerization compared to aniline itself. The chlorine atoms are strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack, a key step in the polymerization mechanism. However, if polymerization were achieved, the resulting poly(this compound) would be expected to have a high degree of thermal stability and chemical resistance due to the strong carbon-chlorine bonds. The electronic properties of such a polymer would be significantly different from those of polyaniline, likely resulting in a wider bandgap material.

Table 1: Comparison of Related Polyanilines

| Monomer | Resulting Polymer | Key Properties of Polymer | Potential Applications |

|---|---|---|---|

| Aniline | Polyaniline (PANI) | Good conductivity, electrochromism | Conductive coatings, sensors, batteries |

| 2,3,5,6-Tetrafluoroaniline | Poly(2,3,5,6-tetrafluoroaniline) (PTFA) | Electrochromic, resistive to microbial degradation tudublin.ie | Electrochromic devices, protective coatings |

Reactivity with Thiocarbonyl Chloride and Steric Inhibition Effects

Thiocarbonyl chloride, also known as thiophosgene (B130339) (CSCl₂), is a reactive chemical used in the synthesis of various sulfur-containing organic compounds. researchgate.net Its reaction with primary amines, such as anilines, typically leads to the formation of isothiocyanates (R-N=C=S). researchgate.net

The reaction of this compound with thiophosgene is expected to be significantly influenced by both electronic and steric factors. The four chlorine atoms on the aniline ring are strongly electron-withdrawing, which reduces the nucleophilicity of the amino group. This deactivation makes the initial nucleophilic attack of the amine on the thiophosgene carbon atom less favorable.

Furthermore, the chlorine atoms at the 2- and 6-positions (ortho to the amino group) create significant steric hindrance. This steric bulk physically obstructs the approach of the thiophosgene molecule to the amino group, thereby slowing down the reaction rate. The concept of steric hindrance has been well-studied in the reactions of substituted anilines. For example, the presence of methyl groups at the ortho positions in anilines retards the rate of their reaction with benzenesulphonyl chlorides. rsc.org

The combination of these electronic and steric effects in this compound would likely necessitate more forcing reaction conditions (e.g., higher temperatures, longer reaction times, or the use of a catalyst) to achieve a reaction with thiophosgene. The stability of the resulting isothiocyanate would also be influenced by the highly chlorinated aromatic ring.

Table 2: Factors Influencing the Reactivity of Anilines with Thiophosgene

| Factor | Effect on this compound | Consequence for Reactivity |

|---|---|---|

| Electronic Effects | Four electron-withdrawing chlorine atoms | Reduced nucleophilicity of the amino group |

| Steric Effects | Chlorine atoms at the 2- and 6-positions | Steric hindrance around the amino group |

| Combined Effect | | Significantly reduced reactivity compared to aniline |

Environmental Fate and Biogeochemical Transformations of 2,3,5,6 Tetrachloroaniline

Occurrence as a Metabolite and Transformation Product in Environmental Matrices

2,3,5,6-Tetrachloroaniline (2,3,5,6-TeCA) is not typically introduced into the environment as a primary contaminant. Instead, its presence in various environmental compartments is largely a result of the transformation and degradation of other manufactured chemicals, particularly certain pesticides.

The fungicide and potato sprout suppressant, tecnazene (B1682734), chemically known as 2,3,5,6-tetrachloronitrobenzene (TCNB), is a significant precursor to 2,3,5,6-TeCA in the environment. tandfonline.comfao.orgcore.ac.uk The primary transformation pathway involves the reduction of the nitro group (-NO₂) on the tecnazene molecule to an amino group (-NH₂), resulting in the formation of 2,3,5,6-TeCA. fao.orginchem.org This conversion has been observed in various biological systems, including animals and microorganisms. fao.orginchem.org

In animal metabolism studies, following the oral administration of tecnazene to rabbits, this compound was identified as one of the major metabolites excreted in the urine, accounting for approximately 10% of the administered dose. inchem.org This biotransformation is not limited to mammals; similar metabolic pathways have been observed in other species. fao.org The reduction of the nitro group can be carried out by gut bacteria and liver enzymes. inchem.orginchem.org

Table 1: Metabolites of Tecnazene in Rabbits

| Metabolite | Percentage of Excreted Dose |

|---|---|

| Ether glucuronide | 12% |

| This compound | 10% |

| Mercapturic acid | 11% |

| Unconjugated 4-amino-2,3,5,6-tetrachlorophenol | 2% |

| Ethereal sulphate | 1% |

Data sourced from studies on the metabolism of 2,3,5,6-tetrachloronitrobenzene in rabbits. inchem.org

Pentachloronitrobenzene (B1680406) (PCNB), another widely used fungicide, can also be a source of 2,3,5,6-TeCA through biotransformation. The degradation of PCNB can involve the reduction of the nitro group to form pentachloroaniline (B41903) (PCA). scispace.comnih.gov Subsequent reductive dehalogenation of PCA can lead to the formation of various tetrachloroaniline isomers, including 2,3,5,6-TeCA. scispace.comresearchgate.net

The biotransformation of PCNB to 2,3,5,6-TeCA has been observed in microbial cultures. For instance, studies with Pseudomonas putida have identified this compound as one of the metabolites during the biodegradation of PCNB. researchgate.net Under methanogenic conditions, the initial step in PCNB degradation is its reduction to PCA, which is then sequentially dehalogenated, potentially forming 2,3,5,6-TeCA among other chloroanilines. scispace.com The bacterium Desulfitobacterium frappieri PCP-1 can transform pentachloronitrobenzene into pentachloroaniline, which is then further dechlorinated to various tri- and dichloroanilines, indicating a pathway that includes tetrachloroaniline intermediates. nih.govnih.govasm.org

Degradation Mechanisms in Aquatic and Terrestrial Environments

The persistence and fate of 2,3,5,6-TeCA in the environment are dictated by various degradation processes. In anaerobic environments, reductive dehalogenation is a key mechanism.

Under anaerobic conditions, such as those found in saturated soils, sediments, and certain groundwater aquifers, microorganisms can use chlorinated aromatic compounds like 2,3,5,6-TeCA as electron acceptors in a process called dehalorespiration. researchgate.net This process involves the removal of chlorine atoms from the aromatic ring and their replacement with hydrogen atoms, a reaction known as reductive dehalogenation. asm.org

Several anaerobic bacteria have been shown to mediate the reductive dehalogenation of chloroanilines. The bacterium Desulfitobacterium frappieri PCP-1 has demonstrated the ability to dechlorinate this compound to various trichloroanilines and dichloroanilines. nih.govasm.orgasm.org Similarly, research on anaerobic aquifer slurries has shown that the native microbiota can reductively dehalogenate tetrachloroanilines. researchgate.netresearchgate.net For instance, 2,3,4,5-tetrachloroaniline (B44146) was observed to undergo sequential dehalogenation to form 3,5-dichloroaniline. researchgate.net While this specific study focused on a different isomer, it highlights the potential for microbial communities in aquifers to degrade tetrachloroanilines.

The rate and pathway of anaerobic microbial dehalogenation can be significantly influenced by the presence of other electron acceptors and supplementary organic carbon sources. researchgate.netnmsu.edu The availability of electron acceptors determines the dominant microbial respiratory processes in an anaerobic environment. nmsu.edu

Studies have shown that the addition of sulfate (B86663) to methanogenic aquifer slurries can impact the degradation of chloroanilines. For example, the degradation of 2,3,4,5-tetrachloroaniline was slowed in the presence of added sulfate. researchgate.netnmsu.edu This is likely due to competition for available electron donors between sulfate-reducing bacteria and dehalogenating bacteria.

The addition of organic carbon supplements, which act as electron donors, can also alter dehalogenation pathways. researchgate.net In experiments with aquifer slurries, amending with butyrate (B1204436) led to an alternative dehalogenation pathway for 2,3,4,5-tetrachloroaniline, where halogens were removed from both the meta and ortho positions. researchgate.net This suggests that the nature and availability of organic carbon can influence which dehalogenating microorganisms are active and the specific enzymatic reactions that occur.

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation | Chemical Formula |

|---|---|---|

| This compound | 2,3,5,6-TeCA | C₆H₃Cl₄N |

| Tecnazene (2,3,5,6-Tetrachloronitrobenzene) | TCNB | C₆HCl₄NO₂ |

| Pentachloronitrobenzene | PCNB | C₆Cl₅NO₂ |

| Pentachloroaniline | PCA | C₆H₂Cl₅N |

| 4-amino-2,3,5,6-tetrachlorophenol | C₆H₃Cl₄NO | |

| Butyrate | C₄H₇O₂⁻ | |

| Sulfate | SO₄²⁻ | |

| 2,3,4,5-Tetrachloroaniline | C₆H₃Cl₄N | |

| 3,5-Dichloroaniline | C₆H₅Cl₂N | |

| Trichloroanilines | C₆H₄Cl₃N |

Aerobic Biotransformation Processes

The aerobic biotransformation of this compound is a significant process influencing its environmental persistence. Studies have shown that under aerobic conditions, microorganisms can degrade this compound. For instance, in soil, the biodegradation of tecnazene, a fungicide, leads to the formation of this compound as a major metabolite. nih.gov The rate of this transformation can be influenced by various environmental factors, including the microbial community present and the soil characteristics. Research on the aerobic biotransformation of chloronitrobenzenes to their corresponding chloroanilines has been observed in some Pseudomonas species. scispace.com

In the context of xenobiotic biotransformation, studies on the springtail Folsomia candida have revealed that exposure to this compound induces specific transcriptional patterns in genes involved in all three phases of biotransformation. researchgate.net This suggests an active metabolic response to the compound. researchgate.net Specifically, there is an upregulation of genes that encode for various members of the electron transport chain, indicating that this compound may act as an uncoupler or inhibitor of these systems. researchgate.netresearchgate.net This effect on mitochondrial protein folding is another observed toxic mechanism. researchgate.net

Photodegradation Mechanisms

Photodegradation is another key mechanism for the transformation of this compound in the environment. While the compound itself does not absorb visible light, precluding direct photolysis by sunlight, indirect photodegradation processes can occur. core.ac.uk The presence of photosensitizers, such as titanium dioxide (TiO2), can accelerate the degradation of similar compounds. researchgate.net For instance, the photodegradation of 2,4-dichlorophenylurea was enhanced by anatase TiO2. researchgate.net The primary mechanism in such processes often involves the generation of hydroxyl radicals, which are highly reactive and can lead to the cleavage of the aromatic ring or other transformations. researchgate.net

The atmospheric fate of this compound is primarily governed by its reaction with photochemically-produced hydroxyl radicals. The estimated half-life for this vapor-phase reaction is approximately 6.1 years. nih.gov

Environmental Persistence and Transport Dynamics

The environmental persistence of this compound is influenced by its physical and chemical properties. As a chlorinated aniline (B41778), it exhibits a relatively high potential for persistence. core.ac.uk Its transport in the environment is governed by factors such as its moderate octanol/water partition coefficient (log Kow), which suggests a tendency for biological accumulation. core.ac.uk

In soil, its mobility and bioavailability can be affected by soil properties like organic matter content and pH. For some chloroanilines, bioavailability is affected by organic matter, though this is less clear for this compound. ornl.gov Volatilization can also be a significant transport pathway for related compounds, especially those with higher vapor pressures. core.ac.uk

Bioaccumulation and Bioconcentration Potential in Organisms

Bioaccumulation refers to the buildup of a chemical in an organism from all sources, including water, food, and sediment. alloprof.qc.casci-hub.se Bioconcentration is a specific type of bioaccumulation where the uptake is directly from the surrounding water. alloprof.qc.ca this compound has a notable potential for bioaccumulation and bioconcentration in aquatic organisms. core.ac.uk This is largely due to its hydrophobic nature, which allows it to partition into the lipid-rich tissues of organisms. sci-hub.se

The bioconcentration factor (BCF) is a key parameter used to quantify this potential. insilico.eu For this compound, the measured log BCF is 3.03. insilico.eu

Interspecies Variations in Uptake and Elimination Kinetics

The uptake and elimination kinetics of this compound can vary significantly between different species. These variations are influenced by physiological and metabolic differences. For example, studies have compared the accumulation kinetics in midge larvae (Chironomus riparius) and poly(dimethylsiloxane) (PDMS) fibers. researchgate.net The fibers, having a larger surface area-to-volume ratio, exhibited consistently higher uptake and elimination rate constants than the midge larvae, accumulating the chemical about five times faster. researchgate.net

Metabolism plays a crucial role in the elimination of this compound. In animals like rats, rabbits, guinea pigs, and pigeons, this compound is extensively metabolized. fao.org The primary metabolic pathway involves the reduction of the nitro group in the parent compound (tecnazene) to form the aniline, which is then further metabolized to 4-amino-2,3,5,6-tetrachlorophenol and excreted. fao.org In contrast, some fish species may not readily metabolize tecnazene, leading to higher bioaccumulation. core.ac.uk

The following table presents data on the uptake and elimination rate constants for this compound in different organisms.

| Organism/System | Log K₁ (Uptake Rate Constant) | Log K₂ (Elimination Rate Constant) | Reference |

| Chironomus riparius (midge larvae) | 3.23 (L/kg wet weight h⁻¹) | - | researchgate.netru.nl |

| PDMS fiber | - | - | researchgate.net |

| Fish (normalized to 1g) | 4.10 | 3.25 | korea.ac.kr |

K₁ and K₂ values are presented in different units across studies and may not be directly comparable.

Influence of Chemical Structure on Bioconcentration Factors (BCF)

The chemical structure of an organic compound is a primary determinant of its bioconcentration factor. For nonionic organic compounds like this compound, the BCF is strongly correlated with the octanol-water partition coefficient (log Kow). insilico.eu Generally, as the hydrophobicity (and log Kow) of a chemical increases, so does its BCF, as it is more likely to partition into the lipid tissues of organisms. insilico.eu

However, the relationship is not always linear. For very hydrophobic chemicals, a decrease in BCF can be observed. europa.eu The degree of chlorination in anilines also influences their toxicity and bioconcentration. A principal component analysis of transcriptional patterns in Folsomia candida showed a deviating response for pentachloroaniline and this compound compared to less chlorinated anilines. researchgate.netresearchgate.net

The polarity of a compound also plays a role. Polar compounds generally have lower BCFs than nonpolar compounds of similar size. insilico.eu The following table shows the log Kow and log BCF for this compound and a related, less chlorinated compound.

| Chemical Compound | Log Kₒw | Measured Log BCF | Reference |

| 2,3,4-Trichloroaniline | 3.68 | 2.31 | insilico.eu |

| This compound | 4.46 | 3.03 | insilico.eu |

This data illustrates that with an increase in chlorination from trichloro- to tetrachloroaniline, both the hydrophobicity (log Kow) and the bioconcentration factor (log BCF) increase.

Ecotoxicological and Toxicological Effects of 2,3,5,6 Tetrachloroaniline

Mechanisms of Toxicity at the Cellular and Molecular Levels

Uncoupling or Inhibition of Electron Transport Systems

Research indicates that 2,3,5,6-tetrachloroaniline can act as an uncoupler or inhibitor of electron transport systems within the mitochondria. researchgate.netnih.govresearchgate.netresearchgate.net This is evidenced by the up-regulation of genes that encode for various components of the electron transport chain. researchgate.netnih.govresearchgate.netresearchgate.net The induction of NADH dehydrogenases and ATP synthases may serve as a compensatory response to a proton leak caused by the uncoupling or inhibition of the electron transport chain. researchgate.net This interference with the mitochondrial respiratory chain is a key aspect of its toxicity. researchgate.netresearchgate.net The ability of chlorinated phenols to interfere with electron transport and the associated proton movements during phosphorylation events is a known toxicity mechanism, and increasing chlorination of the molecule enhances this effect. fiu.edu

Effects on Mitochondrial Protein Folding

Exposure to this compound has been observed to affect mitochondrial protein folding. researchgate.netnih.govresearchgate.netresearchgate.netresearchgate.net Unlike other tested chlorinated anilines, this compound did not induce the mitochondrial chaperone bcs1, which is essential for the folding and maintenance of complex III of the electron transport system. researchgate.net This suggests a fundamentally different effect at the mitochondrial level compared to other similar compounds. researchgate.net The disruption of mitochondrial integrity and protein folding represents a significant toxicological pathway for this compound. researchgate.net

Narcosis Type I Mechanisms and Cellular Membrane Interactions

Transcriptional patterns associated with this compound exposure reveal toxicity at the cellular membranes, which is characteristic of narcosis type I. researchgate.netnih.govresearchgate.netresearchgate.net However, a principal component analysis showed a deviating response for this compound compared to other chlorinated anilines, suggesting additional or different mechanisms are at play. researchgate.netnih.govresearchgate.netresearchgate.net The interaction with cellular membranes is a foundational aspect of its narcotic mode of action. researchgate.net The cellular component of differentially expressed genes is strongly associated with the membrane fraction, implying a narcotic role for the compound. researchgate.net

Induction of Reactive Oxygen Species (ROS) Defense Systems

While some chlorinated anilines, such as aniline (B41778) and 2,3,4-trichloroaniline, cause an induction of genes involved in the reactive oxygen species (ROS) defense system, this is not the primary mechanism for this compound. researchgate.netnih.govresearchgate.netresearchgate.net In contrast, the uncoupling of the electron transport chain by this compound can lead to a reduction in ROS production, as indicated by the down-regulation of cytochrome c peroxidase and a superoxide (B77818) dismutase. researchgate.net Some studies suggest that the generation of ROS can be involved in the cellular damage and cytotoxic effects of related compounds. acs.org

Ecotoxicity Studies in Model Organisms

Effects on Terrestrial Invertebrates (e.g., Folsomia candida, Earthworms)

Studies on the soil-dwelling invertebrate Folsomia candida (springtail) have provided significant insights into the ecotoxicity of this compound. Gene expression analysis in F. candida exposed to the compound revealed a more severe impact on biological processes compared to other chloroanilines. researchgate.net Many crucial genes were down-regulated, affecting mitochondrial membrane organization and the regulation of translational initiation. researchgate.net

In the case of earthworms, such as Eisenia andrei and Lumbricus rubellus, the toxicity of this compound has also been evaluated. epa.gov The LC50 value for Lumbricus rubellus has been reported as 159 mg/kg. chemikalieninfo.de Another study reported a Lowest Observed Effect Concentration (LOEC) for mortality in Eisenia andrei of 116 mg/kg over a 14-day exposure in sandy soil. epa.gov A toxicity reference value of 20 mg/kg has been suggested for the protection of terrestrial invertebrates. srs.gov

Table 1: Ecotoxicity of this compound in Terrestrial Invertebrates

| Organism | Endpoint | Value (mg/kg) | Exposure Duration | Soil Type |

|---|---|---|---|---|

| Lumbricus rubellus | LC50 | 159 chemikalieninfo.de | - | - |

| Eisenia andrei | LOEC (mortality) | 116 epa.gov | 14 days epa.gov | Sandy soil epa.gov |

| Terrestrial Invertebrates | TRV | 20 srs.gov | - | - |

Reproductive Toxicity Mechanisms and Transcriptional Signatures

Studies on the soil-dwelling organism Folsomia candida have provided insights into the reproductive toxicity mechanisms of this compound. nih.govresearchgate.net Gene expression analysis revealed that this compound, along with pentachloroaniline (B41903), elicits a transcriptional response that deviates from that of other chlorinated anilines. nih.govresearchgate.net While the general transcriptional pattern for chlorinated anilines points towards toxicity at the cellular membranes, consistent with narcosis type I, this compound shows additional toxic mechanisms. nih.govresearchgate.net

The transcriptional signatures also indicate that genes involved in the three phases of xenobiotic biotransformation show compound-specific transcription patterns, which may reflect the specific metabolic processes in F. candida in response to this compound. nih.govresearchgate.net

Aquatic Organism Responses (e.g., Guppy, Blackworm, Scud)

Inherent Toxicity and Acute Lethality Assessments

The inherent toxicity of this compound to aquatic organisms has been investigated through acute lethality assessments. In a study involving the guppy (Poecilia reticulata), the California blackworm (Lumbriculus variegatus), and the scud (Hyalella azteca), this compound was one of several chemicals tested to create a high-quality database of Critical Body Residue (CBR) values. acs.orgresearchgate.netscience.gov The median CBR values for a range of chemicals, including this compound, were found to be between 2.1 and 16.1 mmol/kg wet weight across these species. acs.orgresearchgate.net

Critical Body Residue (CBR) Concepts in Aquatic Toxicity

The Critical Body Residue (CBR) concept is a valuable tool in ecotoxicology that links the internal concentration of a chemical in an organism to its toxic effect. acs.orgresearchgate.netscience.govrivm.nl This approach moves beyond simply measuring external exposure concentrations and provides a more direct measure of the dose at the target site. acs.orgresearchgate.netscience.gov The underlying principle is that a toxicant must accumulate to a critical concentration within an organism to elicit an adverse effect. rivm.nl

For non-polar narcotic chemicals, the CBR is expected to be relatively constant across different species and chemicals. researchgate.net However, research has shown variability in CBR values, which may be due to experimental factors. acs.orgresearchgate.netscience.gov A study aimed at reducing this variability through improved experimental design tested this compound among other chemicals on guppies, blackworms, and scuds. acs.orgresearchgate.netscience.gov The results showed that median CBRs for seven narcotic chemicals differed by a maximum factor of 8.4 within a single species and by a factor of 2.6 for individual chemicals across the three species. acs.org This suggests that while the CBR concept is a powerful tool, factors such as the chemical's internal distribution and partitioning to different tissues can influence the observed values. acs.org

Phytotoxicity and Terrestrial Plant Impacts

Information regarding the specific phytotoxicity and impacts of this compound on terrestrial plants is limited in the provided search results. While one document mentions "this compound" in a list of compounds, it does not provide specific data on its effects on plants. ornl.gov Another source notes that for predicting toxicity to daphnids and green algae, tetrachloroaniline may be significantly more toxic than predicted by certain Structure-Activity Relationship (SAR) models. mass.gov However, this does not directly address terrestrial plants.

Mammalian Toxicology and Metabolic Pathways

Absorption, Distribution, and Excretion in Animal Models (e.g., Rabbit, Rat)

Studies in both rabbits and rats have shown that this compound is a metabolite of the fungicide tecnazene (B1682734) (2,3,5,6-tetrachloronitrobenzene). inchem.orgfao.org

Rabbit: Following oral administration of tecnazene to female rabbits, a significant portion (60-70%) was recovered in the feces within three days, indicating incomplete absorption. inchem.org The absorbed portion was primarily excreted in the urine as conjugated products. inchem.orginchem.org Of the administered dose, approximately 12% was excreted as this compound in the urine. inchem.org Other urinary metabolites included glucuronide (12%), ethereal sulfate (B86663) (1%), and mercapturic acid (11%). inchem.org Some unconjugated 4-amino-2,3,5,6-tetrachlorophenol was also detected. inchem.orginchem.org A study on the metabolism of 2,3,5,6-tetrachloronitrobenzene in rabbits also demonstrated that it was not readily absorbed, with 59-78% being unabsorbed over a range of doses. epa.gov

Rat: In rats, the excretion pattern of tecnazene metabolites, including this compound, shows sex-dependent differences. inchem.org Following a single low dose of radiolabelled tecnazene, females excreted 75% of the radioactivity in the urine and 25% in the feces, while males excreted 50% in the urine and 50% in the feces. inchem.org At a higher dose in bile-duct-cannulated rats, males excreted a larger proportion in the bile (80%) compared to females (35%). inchem.org The primary route of metabolism is through the tetrachlorobenzene-glutathione conjugate pathway. inchem.org Metabolites identified in both urine and feces include this compound. inchem.org The reduction of the nitro group of tecnazene to form this compound has been observed in vitro using rat liver preparations. inchem.org

Data Table: Excretion of this compound and Related Metabolites in Rabbits after Oral Administration of Tecnazene

| Metabolite | Average Percentage of Dose Excreted in Urine |

| This compound | 12% |

| Glucuronide | 12% |

| Ethereal sulfate | 1% |

| Mercapturic acid | 11% |

| Unconjugated 4-amino-2,3,5,6-tetrachlorophenol was also excreted. |

Biotransformation Pathways in Vivo and In Vitro

This compound (TCA) is a significant metabolite of the fungicide Tecnazene (2,3,5,6-tetrachloronitrobenzene). fao.orgtandfonline.com Its biotransformation has been investigated in various organisms, both in vivo and in vitro, revealing several metabolic pathways.

In animal models, the primary in vivo biotransformation route of Tecnazene leads to the formation of TCA through the reduction of the nitro group. inchem.org Studies in rabbits have shown that after oral administration of Tecnazene, TCA is formed and subsequently metabolized. inchem.org The main metabolic pathways for TCA in rabbits involve conjugation reactions. The resulting metabolites are excreted in the urine and include ethereal glucuronide and sulphate conjugates of hydroxylated TCA, as well as mercapturic acid conjugates. fao.orginchem.org Specifically, 4-amino-2,3,5,6-tetrachlorophenol has been identified as a urinary metabolite, excreted both in its unconjugated form and as conjugates. fao.orginchem.org In rats, the metabolism of Tecnazene also extensively involves the glutathione (B108866) conjugation pathway, leading to metabolites such as tetrachlorophenyl-mercapturate conjugate, alongside TCA. inchem.org

In vitro studies using rat liver preparations have confirmed the reduction of Tecnazene's nitro group to form the corresponding aniline derivative, this compound. inchem.org

Biotransformation is not limited to animals. In studies on stored potatoes treated with Tecnazene, this compound was identified as a metabolite. fao.org Further metabolism in potatoes can lead to the formation of glutathione-related conjugates. fao.org Research on the soil springtail Folsomia candida showed that exposure to TCA resulted in compound-specific transcriptional patterns of UDP glucuronosyl transferase genes, suggesting that conjugation is a key biotransformation process in this organism as well. researchgate.net Additionally, biodegradation studies have identified TCA as a metabolite when microorganisms, such as Pseudomonas putida, degrade pentachloronitrobenzene (B1680406) (PCNB). researchgate.net

The following table summarizes the identified biotransformation products of this compound's parent compound, Tecnazene, which involve TCA as an intermediate.

Table 1: Identified Metabolites Related to this compound Biotransformation

| Species/System | Pathway | Metabolite(s) | Reference(s) |

|---|---|---|---|

| Rabbit (in vivo) | Reduction of Nitro Group | This compound | inchem.org |

| Rabbit (in vivo) | Hydroxylation & Conjugation | 4-amino-2,3,5,6-tetrachlorophenol (unconjugated, glucuronide, and sulphate conjugates) | fao.orginchem.orginchem.org |

| Rabbit (in vivo) | Glutathione Conjugation | S-(2,3,5,6-tetrachlorophenyl)-N-acetylcysteine (Mercapturic Acid) | fao.orgscispace.com |

| Rat (in vivo) | Glutathione Conjugation | Tetrachlorophenyl-mercapturate conjugate | inchem.org |

| Rat (in vivo) | Reduction of Nitro Group | This compound | inchem.org |

| Rat Liver (in vitro) | Reduction of Nitro Group | This compound | inchem.org |

| Potato (in vivo) | Reduction of Nitro Group | This compound | fao.org |

| Folsomia candida (in vivo) | Conjugation | Implied via UDP glucuronosyl transferase gene expression | researchgate.net |

Sub-Chronic and Chronic Exposure Effects

Prolonged exposure to this compound has been shown to cause damage to organs in some studies. nih.govechemi.comechemi.com The effects of sub-chronic and chronic exposure have been evaluated in a limited number of animal and ecosystem studies.

In a short-term study on mice, consumption of a diet containing a high percentage of Tecnazene, which is metabolized to TCA, resulted in fatty degeneration of the liver and fatty changes in the spleen and kidney. inchem.org Conversely, a study involving repeated oral administration of 1 gram of this compound to adult female rabbits reportedly produced no apparent adverse effects. inchem.org

Ecotoxicological studies provide further insight into the long-term effects of this compound. In laboratory microcosms designed to represent aquatic ecosystems, this compound was the most toxic among a series of tested aniline derivatives in chronic tests, with effects indicated by changes in ecosystem-level variables like pH and dissolved oxygen. oup.com For soil organisms, a screening benchmark concentration for the toxicity of this compound to earthworms has been established, indicating potential chronic risk to these invertebrates. epa.gov

Mechanistic studies on the springtail Folsomia candida following exposure to this compound revealed specific cellular impacts. Gene expression analysis suggested that the compound may act as an uncoupler or inhibitor of mitochondrial electron transport systems. researchgate.net This is supported by the up-regulation of genes that encode for various members of the electron transport chain. researchgate.net Further analysis pointed to an effect on mitochondrial protein folding as an additional mechanism of toxicity following long-term exposure. researchgate.net

The following table summarizes research findings related to the sub-chronic and chronic effects of this compound exposure.

Table 2: Summary of Sub-Chronic and Chronic Exposure Effects of this compound

| Organism | Exposure Details | Observed Effects | Reference(s) |

|---|---|---|---|

| Mouse | Fed diet with 13.68% Tecnazene (metabolized to TCA) | Fatty degeneration of the liver; fatty changes in spleen and kidney. | inchem.org |

| Rabbit | Repeated oral administration (1 g) | No apparent adverse effects reported. | inchem.org |

| Aquatic Microcosms | Chronic exposure | Changes in pH and dissolved oxygen levels, indicating ecosystem stress. | oup.com |

| Earthworm (Eisenia fetida) | Soil exposure | A screening benchmark concentration of 20 mg/kg was derived for toxic effects. | epa.gov |

Structure Activity Relationships Sar and Quantitative Structure Activity Relationships Qsar

Elucidation of Structural Determinants for Biological Activity and Toxicity

The biological activity and toxicity of 2,3,5,6-tetrachloroaniline are intrinsically linked to its molecular structure. The number and position of chlorine atoms on the aniline (B41778) ring are key determinants of its toxicological profile. Generally, for chlorinated anilines, toxicity is observed to increase with a higher degree of chlorination.

However, the relationship is not always linear, and the specific arrangement of chlorine atoms plays a significant role. For instance, this compound has been found to be 19 times more toxic than predicted by some SAR models for anilines. regulations.gov This deviation highlights the influence of its specific substitution pattern on its biological interactions. The mode of toxic action for many chlorinated anilines is classified as polar narcosis, which involves disruption of cell membrane functions. doi.orgoup.com

Research has shown that for some aquatic species, such as Daphnia magna, the toxicity of chlorinated anilines can decrease with an increasing octanol-water partition coefficient (log KOW), which is contrary to the general trend observed for many narcotic chemicals. researchgate.net This suggests that factors other than simple hydrophobicity, such as specific molecular interactions, are at play. The structural features of this compound, with chlorine atoms flanking the amino group, likely contribute to its specific toxicological properties.

Predictive Models for Environmental Toxicity and Bioconcentration

Predictive models, particularly QSARs, are invaluable for estimating the environmental toxicity and bioconcentration potential of chemicals like this compound. researchgate.netmdpi.com These models use physicochemical properties and molecular descriptors to forecast a compound's behavior in biological systems and the environment. tsijournals.com

The octanol-water partition coefficient (log KOW) is a critical parameter in many QSAR models, serving as a measure of a chemical's hydrophobicity. insilico.euacs.org For many organic compounds, a higher log KOW correlates with increased bioconcentration and toxicity. insilico.eu However, chlorinated anilines can exhibit deviations from this general relationship. insilico.euacs.org

While a general trend of increasing toxicity with increasing log KOW is often observed, some studies have reported that for certain species and endpoints, this correlation is not straightforward. researchgate.net For example, in one study, the toxicity of chlorinated anilines to the daphnid Daphnia magna decreased as the log KOW increased. researchgate.net This indicates that while hydrophobicity is an important factor, other molecular properties also significantly influence the toxicity of these compounds. For this compound, the experimental log KOW is a key input for these predictive models. insilico.eu

Log KOW and Bioconcentration Factor (BCF) for Selected Chlorinated Anilines

| Compound | Measured log KOW | Measured log BCF |

|---|---|---|

| Aniline | 0.90 nih.gov | |

| 2,3,4-Trichloroaniline | 3.68 insilico.eu | 2.31 insilico.eu |

| This compound | 4.46 insilico.eu | 3.03 insilico.eu |

Structure-Activity Relationship (SAR) models are extensively used in the hazard assessment and risk prediction of chemicals. mdpi.comvliz.be By categorizing chemicals into classes based on their structure and mode of action, SARs can provide initial estimates of toxicity, which is particularly useful when experimental data is limited. regulations.gov

For chlorinated anilines, SARs have been developed to predict acute toxicity to various aquatic organisms. regulations.gov However, as noted, compounds like this compound can show significantly higher toxicity than predicted by general aniline SARs, indicating a need for more specific models or the consideration of "excess toxicity." regulations.gov This highlights the importance of refining SAR models with experimental data and understanding the specific mechanisms of action for different subclasses of chemicals. The application of these models is a crucial component of regulatory frameworks for chemical safety. vliz.be

Spectral Structure-Activity Relationship (S-SAR) Analysis

Spectral Structure-Activity Relationship (S-SAR) analysis is an advanced QSAR method that utilizes spectral data, such as that obtained from spectroscopic techniques, to correlate with biological activity. mdpi.com This approach can offer a more nuanced understanding of the structure-activity relationship by incorporating information about the electronic and geometric properties of the molecule. researchgate.net

While specific S-SAR studies focused solely on this compound are not widely documented in the provided context, the principles of S-SAR suggest that the unique spectral characteristics of this compound, influenced by the four chlorine atoms on the benzene (B151609) ring, could be used to develop highly predictive models of its toxicity. mdpi.com This method has the potential to provide more accurate predictions than traditional QSAR models by capturing a more comprehensive set of molecular descriptors. mdpi.com

Compound Names Mentioned in this Article

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography, a cornerstone of analytical chemistry, is pivotal in separating 2,3,5,6-tetrachloroaniline from interfering compounds within a sample. This separation is crucial for its subsequent identification and quantification.

High-resolution capillary gas chromatography (HRGC) is a powerful technique for the separation of volatile and semi-volatile compounds like this compound. The method utilizes narrow-bore capillary columns, typically 30 meters in length and with an internal diameter of 0.25 mm, coated with a thin film of a stationary phase. For the analysis of aniline (B41778) derivatives, columns such as those coated with SE-54 or SE-30 are often employed epa.gov. The choice of the stationary phase is critical as it influences the separation efficiency. While an SE-54 column is effective for many compounds, it may not adequately resolve certain pairs of anilines, necessitating the use of an alternative column like SE-30 for confirmation epa.gov. The high resolving power of these capillary columns allows for the separation of closely related isomers, which is essential for the unambiguous identification of this compound.

For highly sensitive and selective detection, gas chromatography is often coupled with tandem mass spectrometry (GC-MS/MS). This technique offers enhanced selectivity, which is particularly important when analyzing complex samples where matrix interferences can obscure the signal of the target analyte hpst.cz. In GC-MS/MS, the mass spectrometer operates in a multiple reaction monitoring (MRM) mode. Precursor ions corresponding to the molecular weight of this compound are selected in the first quadrupole, fragmented in the collision cell, and specific product ions are then monitored in the third quadrupole. This process significantly reduces background noise and improves the signal-to-noise ratio, allowing for the detection of trace levels of contamination gcms.cz. The use of GC-MS/MS has become a standard practice in many laboratories for pesticide residue analysis due to its superior sensitivity and selectivity over single quadrupole GC-MS hpst.cz.

Table 1: GC-MS/MS Parameters for this compound Analysis

| Parameter | Value |

| Gas Chromatograph | Agilent Triple Quadrupole GC/MS/MS or equivalent |

| Column | Fused silica capillary column (e.g., SE-54, 30 m x 0.25 mm) |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Splitless |

| Mass Spectrometer | Triple Quadrupole |

| Ionization Mode | Electron Ionization (EI) |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Sample Preparation and Clean-up Strategies (e.g., QuEChERS)

The analysis of this compound in complex matrices such as soil, food, and biological tissues requires extensive sample preparation to remove interfering substances. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique, initially developed for pesticide residue analysis in fruits and vegetables merckmillipore.comunito.it.

The QuEChERS procedure typically involves two main steps:

Extraction: The sample is first homogenized and then extracted with an organic solvent, most commonly acetonitrile hpst.cz. Salts such as magnesium sulfate (B86663) and sodium chloride are added to induce phase separation and drive the analytes into the organic layer gcms.cz. Buffered systems, using acetate or citrate buffers, are often employed to maintain a stable pH, which is crucial for the stability of pH-sensitive compounds unito.it.

Dispersive Solid-Phase Extraction (dSPE) Clean-up: An aliquot of the acetonitrile extract is then mixed with a combination of sorbents to remove interfering matrix components. Common sorbents include primary secondary amine (PSA) to remove organic acids, sugars, and fatty acids, and graphitized carbon black (GCB) for the removal of pigments and sterols merckmillipore.com. After vortexing and centrifugation, the cleaned-up extract is ready for chromatographic analysis.

The QuEChERS method has been shown to provide good recoveries (typically 70-120%) with low relative standard deviations (<5%) for a broad range of pesticides, making it an efficient and effective sample preparation technique .

Derivatization Methods for Enhanced Detectability and Specificity

Derivatization is a chemical modification process used to convert an analyte into a product that has improved chromatographic behavior or detectability. For chloroanilines like this compound, derivatization can enhance their volatility and thermal stability for gas chromatography, and improve their ionization efficiency for mass spectrometry.

Acylation with various reagents is a common derivatization strategy for anilines. Reagents such as trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA) react with the amine group to form stable, volatile derivatives publications.gc.ca. Among these, heptafluorobutyryl derivatives have been found to be particularly suitable for the analysis of a range of anilines publications.gc.ca. These perfluorinated derivatives are highly electronegative, which significantly enhances their response in an electron capture detector (ECD), a sensitive detector for halogenated compounds. While derivatization can improve sensitivity, it is important to note that some reagents can be slow to react with highly chlorinated anilines like this compound publications.gc.ca.

Quality Control and Validation in Trace Analysis

Ensuring the accuracy and reliability of analytical data is paramount in trace analysis. This is achieved through rigorous quality control (QC) and method validation procedures.

Key aspects of quality control and validation include:

Method Blanks: Analyzing a sample matrix free of the analyte to check for contamination from reagents, glassware, or the instrument.

Matrix Spikes: Fortifying a blank sample with a known concentration of the analyte to assess the accuracy and recovery of the method.

Replicate Analyses: Analyzing the same sample multiple times to evaluate the precision of the method.

Calibration Standards: Using a series of standards of known concentrations to generate a calibration curve for quantifying the analyte in samples.

Internal Standards: Adding a known amount of a compound that is chemically similar to the analyte but not present in the sample to correct for variations in sample preparation and instrument response. For the analysis of this compound, isotopically labeled analogs such as this compound-d3 can be used as internal standards lgcstandards.com.

Method validation demonstrates that an analytical method is suitable for its intended purpose. This involves evaluating parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and selectivity. The use of certified reference materials (CRMs) containing a known concentration of this compound is also crucial for validating the accuracy of the analytical method.

Computational Chemistry and Spectroscopic Investigations

Electronic Structure Calculations

Advanced computational methods, including Density Functional Theory (DFT) with the B3LYP functional and ab initio Møller-Plesset perturbation theory (MP2 and MP4(SDQ)), have been employed to investigate the electronic structure of 2,3,5,6-tetrachloroaniline. researchgate.netresearchgate.net These calculations are crucial for understanding the molecule's stability, conformation, and electronic properties.

Investigation of Structural Stability and Conformation

Theoretical calculations using DFT-B3LYP and ab initio MP2/MP4(SDQ) methods with the 6-311G** basis set have been performed to determine the structural stability of this compound. researchgate.netresearchgate.net These studies predict that the molecule predominantly exists in a symmetric, near-planar structure. researchgate.netresearchgate.net The near-planarity is a balance between the delocalization of the nitrogen lone pair electrons into the aromatic ring and the steric hindrance from the ortho-chlorine atoms.

NH2 Inversion Barrier Analysis

The energy barrier for the inversion of the amino group (NH2) is a key parameter that describes the flexibility of the amine group. For this compound, the NH2 inversion barrier has been estimated using the MP2/6-311G** level of theory. researchgate.netresearchgate.net The calculated barrier is approximately 4.6 kJ/mol. researchgate.netresearchgate.net This is notably lower than that of aniline (B41778) (9.6 kJ/mol) and 2,4,6-trichloroaniline (B165571) (5.9 kJ/mol), indicating that the increased number of chlorine substituents lowers the energy required for the nitrogen atom to pass through the plane of the benzene (B151609) ring. researchgate.netresearchgate.net

Table 1: Calculated NH2 Inversion Barriers

| Compound | Method | Inversion Barrier (kJ/mol) |

|---|---|---|

| Aniline | MP2/6-311G** | 9.6 researchgate.netresearchgate.net |

| 2,4,6-Trichloroaniline | MP2/6-311G** | 5.9 researchgate.netresearchgate.net |

| This compound | MP2/6-311G** | 4.6 researchgate.netresearchgate.net |

Molecular Electrostatic Potential Calculations

Molecular electrostatic potential (MEP) calculations are instrumental in understanding the reactive behavior of molecules. For this compound, DFT calculations have been used to map the MEP. nih.gov These calculations reveal the regions of positive and negative electrostatic potential, which are indicative of electrophilic and nucleophilic sites, respectively. Such studies are valuable in predicting how the molecule will interact with other chemical species, for instance, in dihydrogen bonding with Lewis acids like trimethylamine (B31210) alane. nih.gov

Vibrational Spectroscopy (Infrared and Raman) and Assignments

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of the atoms. These experimental techniques, when coupled with theoretical calculations, allow for detailed assignments of the observed spectral bands.

Dependence of Spectral Intensities on Chlorination Level

The intensities of certain vibrational modes in the Raman spectra of chloroanilines show a strong dependence on the degree of chlorination. researchgate.netresearchgate.net Specifically, the line intensities of the ring breathing mode and the C-Cl stretching modes are significantly affected by the number of chlorine atoms attached to the benzene ring. researchgate.netresearchgate.net The observed changes in the Raman intensity of the C-Cl stretching mode can be rationalized by the inductive effect of the chlorine atoms. researchgate.netresearchgate.net

Normal Coordinate Analyses and Potential Energy Distributions

To achieve a complete and reliable assignment of the vibrational modes, normal coordinate analyses (NCA) are performed. These analyses are based on vibrational frequencies computed at the DFT-B3LYP level of theory. researchgate.netasianpubs.org The potential energy distribution (PED) is calculated to determine the contribution of each internal coordinate to a particular normal mode. For this compound, this approach has enabled detailed assignments of the infrared and Raman spectra. researchgate.net The calculated vibrational frequencies are often scaled to improve agreement with experimental data. asianpubs.org For instance, scaling factors of 0.952 for N-H stretching and 0.981 for other modes like C-N, C-X, C=C, and N-H bending have been used for haloaniline derivatives. asianpubs.org

Table 2: Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| N-H stretching (asymmetric) | 3600.98 asianpubs.org |

| N-H stretching (symmetric) | 3428.13 asianpubs.org |

| N-H bending | 1652.45 (unscaled) asianpubs.org |

X-ray Diffraction Studies of Crystalline Forms and Cocrystals

Notably, this compound has been utilized as a molecular template in the formation of cocrystals with various bipyridine derivatives. nih.govresearchgate.netacs.orgresearchgate.netnih.gov The cocrystallization of this compound with molecules like trans-1,2-bis(4-pyridyl)ethylene (BPE), 1,2-bis(4-pyridyl)acetylene (BPA), and azobipyridine (Azo) has been successfully achieved. nih.gov For instance, single crystals suitable for X-ray diffraction were obtained by slow evaporation from an ethanol (B145695) solution containing this compound and the respective coformer in a 2:1 molar ratio. nih.gov

The resulting cocrystal with BPE, denoted as 2(C₆H₃Cl₄N)·(BPE), crystallizes in the centrosymmetric monoclinic space group P2₁/c. nih.gov The asymmetric unit of this cocrystal contains one molecule of this compound and half a molecule of BPE, with the other half generated by inversion symmetry. nih.gov This structural arrangement is crucial as it facilitates a [2+2] cycloaddition reaction in the solid state upon exposure to UV light. nih.govresearchgate.netacs.org

Furthermore, isostructural cocrystals were formed with BPA and Azo, namely 2(C₆H₃Cl₄N)·(BPA) and 2(C₆H₃Cl₄N)·(Azo). nih.gov These cocrystals exhibit similar crystallographic parameters, underscoring the reliability of this compound as a template for crystal engineering. nih.gov

Table 1: Crystallographic Data for this compound Cocrystals

| Cocrystal | Crystal System | Space Group | Key Interactions | Reference |

|---|---|---|---|---|

| 2(C₆H₃Cl₄N)·(BPE) | Monoclinic | P2₁/c | N–H···N hydrogen bonds, π–π stacking | nih.gov |

| 2(C₆H₃Cl₄N)·(BPA) | - | - | N–H···N hydrogen bonds, π–π stacking | nih.gov |

| 2(C₆H₃Cl₄N)·(Azo) | - | - | N–H···N hydrogen bonds, π–π stacking | nih.gov |

Characterization of Non-Covalent Interactions (Halogen and Hydrogen Bonding)

Non-covalent interactions are fundamental in dictating the supramolecular architecture of crystals and cocrystals. encyclopedia.pub In the cocrystals of this compound, hydrogen bonding and halogen bonding play a significant role.

The primary interaction holding the cocrystals of this compound with BPE, BPA, and Azo together is the N–H···N hydrogen bond. nih.gov In the 2(C₆H₃Cl₄N)·(BPE) cocrystal, the N···N distance for this hydrogen bond is 2.978(2) Å. nih.gov Similarly, in the cocrystals with BPA and Azo, the N···N distances are 2.994(7) Å and 3.013(3) Å, respectively. nih.gov These interactions lead to the formation of discrete three-component hydrogen-bonded assemblies. nih.gov Interestingly, in these structures, one of the N-H bonds of the aniline does not participate in any significant hydrogen bonding. nih.gov

In addition to hydrogen bonds, π–π stacking interactions are prominent. nih.gov The aromatic rings of this compound and the coformers engage in homogeneous, face-to-face π–π stacking. nih.govacs.org These stacking interactions contribute to the formation of one-dimensional wave-like structures and infinite stacks. nih.gov

Weak C–H···Cl interactions have also been observed, which further stabilize the crystal packing. nih.gov The combination of these non-covalent forces—N–H···N hydrogen bonds, π–π stacking, and C–H···Cl contacts—positions the reactant molecules in a favorable orientation for solid-state photoreactions. nih.govresearchgate.net

The ability of this compound to form a precursor for a halogen-bond donor, 1,2,4,5-tetrachloro-3-iodobenzene, has also been reported. acs.orgacs.org This derivative readily engages in I···N halogen bonds, which are crucial for the assembly of photoreactive cocrystals. acs.orgacs.org

Table 2: Key Non-Covalent Interaction Distances in this compound Cocrystals

| Cocrystal | Interaction Type | Distance (Å) | Reference |

|---|---|---|---|

| 2(C₆H₃Cl₄N)·(BPE) | N···N (Hydrogen Bond) | 2.978(2) | nih.gov |

| 2(C₆H₃Cl₄N)·(BPA) | N···N (Hydrogen Bond) | 2.994(7) | nih.gov |

| 2(C₆H₃Cl₄N)·(Azo) | N···N (Hydrogen Bond) | 3.013(3) | nih.gov |

| 2(C₆H₄Cl₃N)·(BPA) | C···Cl (C–H···Cl) | 3.684(2) | nih.gov |

| 2(C₆H₄Cl₃N)·(Azo) | C···Cl (C–H···Cl) | 3.725(2) | nih.gov |

NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atoms. bbhegdecollege.comweebly.com Both ¹H and ¹³C NMR spectra have been used to characterize this compound. tcichemicals.comnih.gov

The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) shows distinct signals corresponding to the aromatic proton and the amine protons. tcichemicals.com The chemical shifts (δ) are measured in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (B1202638) (TMS). libretexts.org

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. acs.org For this compound, the spectrum shows signals for the different carbon atoms in the benzene ring, with their chemical shifts influenced by the attached chlorine and amine functional groups. nih.gov

Table 3: NMR Spectroscopic Data for this compound

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Assignment | Reference |

|---|---|---|---|---|

| ¹H | CDCl₃ | ~4.5 (broad s) | -NH₂ | tcichemicals.com |

| ¹H | CDCl₃ | ~6.8 (s) | Ar-H | tcichemicals.com |

| ¹³C | CDCl₃ | - | Aromatic Carbons | nih.gov |

Environmental Management and Remediation Considerations

Risk Assessment Frameworks for Chlorinated Anilines in Contaminated Sites

Risk assessment for chlorinated anilines, including 2,3,5,6-tetrachloroaniline, in contaminated sites follows a structured framework to evaluate potential risks to human health and the environment. This process is crucial for making informed decisions about site management and the necessity of remediation. While specific frameworks can vary by jurisdiction, they generally encompass hazard identification, dose-response assessment, exposure assessment, and risk characterization.